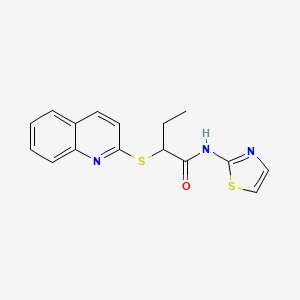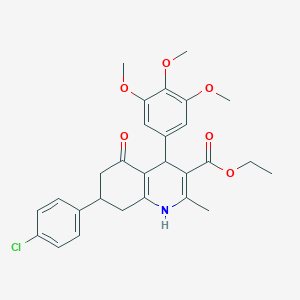![molecular formula C18H22N2O2 B5109881 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that belongs to the class of phenol-piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an antipsychotic and antidepressant agent.
Mécanisme D'action
The exact mechanism of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. Moreover, this compound has been shown to modulate the activity of several other neurotransmitter systems, including glutamate, GABA, and noradrenaline.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and humans. It has been demonstrated to reduce the levels of several stress hormones, such as cortisol and adrenocorticotropic hormone, in patients with depression and anxiety. Moreover, this compound has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has several advantages and limitations for lab experiments. One of its main advantages is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, which makes it an ideal tool for studying the role of these receptors in various psychiatric disorders. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new analogs and derivatives of this compound that have improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential interactions with other neurotransmitter systems. Finally, more clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Méthodes De Synthèse
The synthesis of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and 1-(4-chlorobenzyl)piperazine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity. This synthesis method has been optimized and modified by several researchers, and different variations of the reaction conditions have been reported.
Applications De Recherche Scientifique
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic and antidepressant properties in animal models, and several studies have investigated its efficacy and safety in humans. Moreover, this compound has been evaluated for its potential use in the treatment of other psychiatric disorders, such as anxiety and bipolar disorder.
Propriétés
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-9-5-3-7-16(18)20-12-10-19(11-13-20)14-15-6-2-4-8-17(15)21/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCWRJQFQNXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)

![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109826.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)
![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)
![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)
